molecular formula C20H23N5OS B2649121 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 893924-44-2

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2649121
CAS No.: 893924-44-2
M. Wt: 381.5
InChI Key: WBSZEBYIOOHNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known to mimic the purine ring system and act as a potent kinase inhibitor backbone . This compound features a 2,4-dimethylphenyl group at the 1-position of the pyrazolo ring and a sulfanyl-linked piperidin-1-yl ethanone side chain at the 4-position. The molecular design strategically incorporates a sulfanyl ether tether to a tertiary amide function, which may enhance binding affinity and selectivity for specific kinase targets. Researchers value this compound for its potential to inhibit key oncogenic kinases, as pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) malignancies in preclinical studies . The specific substitution pattern of this analog suggests potential research applications as a key intermediate in the synthesis of targeted protein kinase inhibitors or as a chemical probe for investigating signaling pathways in cancer biology . The compound is provided for research purposes to investigate structure-activity relationships, optimize potency and selectivity against specific kinase targets such as FGFR, EGFR, VEGFR, and other kinases, and explore mechanisms of action in cellular and biochemical assays . This product is intended for laboratory research use only and is not approved for human, veterinary, or household use of any kind. Researchers should handle this compound with appropriate safety precautions in accordance with institutional guidelines for chemical substances.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-14-6-7-17(15(2)10-14)25-19-16(11-23-25)20(22-13-21-19)27-12-18(26)24-8-4-3-5-9-24/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSZEBYIOOHNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves the use of Grignard reagents or other organometallic compounds.

    Attachment of the sulfanyl group: This can be done using thiolation reactions.

    Incorporation of the piperidin-1-yl group: This step typically involves nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Notable findings include:

Cell Cycle Arrest and Apoptosis

  • In vitro studies demonstrated that the compound can induce significant cell cycle arrest at the S phase in breast cancer cell lines (e.g., MDA-MB-468), with an increase in apoptosis levels measured at 18.98-fold compared to control groups. This was accompanied by a substantial increase in caspase-3 levels (7.32-fold) .

Antiproliferative Activity

  • The compound exhibited potent antiproliferative effects against various human tumor cell lines in the NCI 60-cell line panel. The mechanism involves inhibition of key signaling pathways that drive cancer cell proliferation .

Pharmacological Applications

Beyond oncology, this compound also shows promise in other pharmacological areas:

Anti-inflammatory Properties

  • Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Preliminary data suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance anti-inflammatory activity while minimizing ulcerogenic effects .

Neuropharmacological Potential

  • The piperidine moiety may contribute to neuropharmacological effects, potentially making this compound useful in treating neurological disorders or as an analgesic agent.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of similar compounds:

StudyFindings
Eren et al., 2023Demonstrated potent inhibition of COX-II with selectivity over COX-ISuggests potential for developing safer anti-inflammatory drugs
MD Anderson Cancer Center StudyFound significant apoptosis induction in breast cancer cell linesSupports further clinical investigation into its use as an anticancer agent

Mechanism of Action

The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 1-(2,4-dimethylphenyl), 4-sulfanyl-ethanone-piperidine C₂₂H₂₄N₄OS 392.52 Sulfanyl linker; piperidine enhances solubility
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 1-(4-methylphenyl), 6-(methylsulfanyl), 4-piperidine C₁₈H₂₁N₅S 339.46 Methylsulfanyl at 6-position; simplified linker
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine 1-(3-methylphenyl), 4-amino-ethyl-4-chlorophenyl C₂₀H₁₈ClN₅ 363.84 Chlorophenyl group; amine linker
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidinone 8-pyrazole-piperidine-fluorophenyl C₂₃H₂₂F₂N₆O 448.46 Fluorinated aryl; pyrido core (vs. pyrazolo)
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone () Pyrazolo[3,4-d]pyrimidine 4-methanesulfonylphenyl, piperidine-pyridine C₂₆H₂₅N₅O₃S 503.58 Methanesulfonyl group; pyridine substitution

Key Observations:

Core Structure Differences: The target compound and most analogs retain the pyrazolo[3,4-d]pyrimidine core, while derivatives like 54m () use a pyrido[3,4-d]pyrimidinone core, which may alter ATP-binding affinity in kinase targets . Substitution at the 4-position varies: sulfanyl-ethanone (target), amine (), or oxygen-linked piperidine (). Sulfanyl linkers are less polar than oxygen but more stable than amines .

Substituent Impact: Aryl Groups: 2,4-Dimethylphenyl (target) vs. 4-methanesulfonylphenyl (). Electron-withdrawing groups (e.g., sulfonyl) enhance target binding in some kinase inhibitors . Piperidine Modifications: Piperidine is a common substituent, but its position (e.g., direct attachment vs. ethanone linker) affects conformational flexibility and solubility .

Synthetic Routes: The target compound’s sulfanyl-ethanone linker likely follows a nucleophilic substitution pathway similar to , where thiol-containing intermediates react with activated pyrimidines . Piperidine incorporation in analogs like 51d () uses DMF and triethylamine for SN2 reactions, suggesting compatibility with the target’s synthesis .

Fluorinated derivatives () often exhibit improved bioavailability and target selectivity .

Biological Activity

The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a piperidine group and a sulfanyl moiety. Its molecular formula is C25H29N5SC_{25}H_{29}N_5S, with a molecular weight of approximately 445.6 g/mol. The presence of various functional groups suggests diverse biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses related to inflammation and other physiological processes .
  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, potentially reducing oxidative stress in cells. This effect is critical in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Compounds in this class have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. For instance, related pyrazole derivatives have demonstrated selective COX-II inhibition, suggesting potential therapeutic applications in inflammatory diseases .

1. Anticancer Activity

A study evaluated the anticancer potential of similar pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Results indicated that certain modifications to the core structure enhanced cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents .

2. Neuroprotective Effects

Research has highlighted the neuroprotective properties of related compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased acetylcholine levels in synaptic clefts . The compound demonstrated an IC50 value against BChE comparable to well-known inhibitors like physostigmine.

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies show promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Summary Table

Activity TypeAssessed PropertyResult/IC50 ValueReference
Enzyme InhibitionAChE157.31 µM
Enzyme InhibitionBChE46.42 µM
Anticancer ActivityCytotoxicityVaries by structure
NeuroprotectionAChE/BChE InhibitionComparable to physostigmine
Antimicrobial ActivityBacterial InhibitionEffective against multiple strains

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or synthesizing the compound to minimize inhalation risks .
  • Storage : Store in airtight containers at room temperature (20–25°C) away from light and moisture. Label containers with hazard identifiers even if GHS classification is absent .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water mixtures .

Q. What synthetic routes are documented for this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Core Synthesis : The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of α-chloroacetamides or sulfanylating agents with substituted pyrazole intermediates. For example, thiourea derivatives react with 4-chloropyrazolo[3,4-d]pyrimidines under basic conditions (e.g., KOH/EtOH) to introduce sulfanyl groups .
  • Yield Optimization : Use catalytic p-toluenesulfonic acid (p-TsOH) in xylene under reflux (110–120°C) to accelerate heterocycle formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions on the pyrazolo[3,4-d]pyrimidine and piperidine rings. Look for characteristic shifts: pyrimidine C4-S (δ ~160 ppm in ¹³C), piperidine carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak). For sulfur-containing derivatives, isotopic patterns aid verification .
  • X-ray Crystallography : Resolve ambiguity in substituent orientation (e.g., sulfanyl vs. sulfonyl groups) by analyzing crystal packing and torsion angles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess electronic effects on bioactivity .
  • Piperidine Substitution : Introduce sp³-hybridized carbons (e.g., 4-piperidinone) to modulate solubility. Compare pharmacokinetic profiles via LogP calculations (ChemAxon or MOE) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-values) with biological endpoints (e.g., IC₅₀) .

Q. What experimental strategies are effective in evaluating this compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR, BRAF V600E) using ATP-competitive luminescence assays. Pre-incubate the compound (1–10 µM) with recombinant kinases and measure phosphorylation inhibition .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Validate target engagement using Western blotting for downstream markers (e.g., p-ERK for MAPK pathway inhibition) .

Q. How can computational modeling predict this compound’s solubility and oral bioavailability?

Methodological Answer:

  • Physicochemical Properties : Calculate partition coefficient (LogP) and topological polar surface area (TPSA) using SwissADME. Prioritize derivatives with LogP < 5 and TPSA > 60 Ų for enhanced solubility .
  • Docking Studies : Simulate binding to ATP pockets (e.g., CDK2 or JAK2) using AutoDock Vina. Focus on hydrogen bonds between the sulfanyl group and kinase hinge regions (e.g., Glu81 in CDK2) .

Q. What strategies resolve contradictions in reaction mechanisms for sulfanyl group introduction?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates under nucleophilic (e.g., NaSH in DMF) vs. electrophilic (e.g., SCl₂ in CH₂Cl₂) conditions. Monitor intermediates via LC-MS to identify whether the mechanism proceeds via SN2 or radical pathways .
  • Isotopic Labeling : Use ³⁴S-labeled thiourea to track sulfur incorporation. Analyze isotopic distribution in the product via MS to confirm the sulfanyl source .

Q. How can solubility challenges in biological assays be addressed for this compound?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Prodrug Design : Synthesize phosphate or acetate prodrugs of the piperidine moiety to enhance aqueous solubility. Hydrolyze in situ using esterases during assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.